molecular formula C8H18ClNO5 B13438892 Miglitol-d4 Hydrochloride

Miglitol-d4 Hydrochloride

Cat. No.: B13438892
M. Wt: 247.71 g/mol
InChI Key: QHWGCVIAMMMOPR-FINLWVDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miglitol-d4 Hydrochloride is a deuterated form of Miglitol, an oral anti-diabetic drug. Miglitol is an alpha-glucosidase inhibitor used to improve glycemic control by delaying the digestion of carbohydrates. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Miglitol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miglitol-d4 Hydrochloride involves the incorporation of deuterium atoms into the Miglitol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Miglitol-d4 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Miglitol-d4 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Miglitol.

    Biology: Employed in biological studies to understand the interaction of Miglitol with various biological targets.

    Medicine: Used in clinical research to study the efficacy and safety of Miglitol in the treatment of diabetes.

    Industry: Applied in the pharmaceutical industry for the development and quality control of anti-diabetic drugs.

Mechanism of Action

Miglitol-d4 Hydrochloride exerts its effects by inhibiting the membrane-bound intestinal alpha-glucosidase enzymes. These enzymes hydrolyze oligosaccharides and disaccharides into glucose and other monosaccharides in the brush border of the small intestine. By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia .

Comparison with Similar Compounds

Similar Compounds

    Acarbose: Another alpha-glucosidase inhibitor used to manage diabetes.

    Voglibose: Similar to Miglitol, used to delay the absorption of carbohydrates.

    Miglustat: Used in the treatment of certain metabolic disorders.

Uniqueness

Unlike other alpha-glucosidase inhibitors, Miglitol is systemically absorbed but not metabolized, making it distinct in its pharmacokinetic profile .

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

247.71 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2;

InChI Key

QHWGCVIAMMMOPR-FINLWVDLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Origin of Product

United States

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